molecular formula C18H21NO3 B5237299 3-[(2-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

3-[(2-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B5237299
M. Wt: 299.4 g/mol
InChI Key: IECCRQGEQGKYIK-UHFFFAOYSA-N
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Description

3-[(2-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is a bicyclic carboxylic acid derivative featuring a carbamoyl substituent at the 3-position of the norbornene (bicyclo[2.2.1]hept-5-ene) scaffold.

The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives typically involves Diels-Alder reactions between cyclopentadiene and acrylic acid derivatives. For instance, bicyclo[2.2.1]hept-5-en-2-carboxylic acid is synthesized via cycloaddition of cyclopentadiene (monomerized from dicyclopentadiene) and acrylic acid . Subsequent functionalization at the 3-position, such as the introduction of the 2-isopropylanilino carbamoyl group, likely proceeds through amidation or carbamate-forming reactions.

Properties

IUPAC Name

3-[(2-propan-2-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-10(2)13-5-3-4-6-14(13)19-17(20)15-11-7-8-12(9-11)16(15)18(21)22/h3-8,10-12,15-16H,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECCRQGEQGKYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 3-[(2-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps. One common method involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with aniline derivatives under specific conditions. The reaction is often catalyzed by acids such as sulfuric acid and may require sonication to proceed efficiently . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles. Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various nucleophiles. .

Scientific Research Applications

3-[(2-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Characteristics Evidence ID
3-[(2-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID 2-Isopropylanilino carbamoyl C₁₈H₂₂N₂O₃* 314.38 (calc.) Aromatic amide, steric bulk from isopropyl group, potential π-π interactions -
DIEXO-3-AMINO-BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID HYDROCHLORIDE Amino (hydrochloride salt) C₈H₁₂ClNO₂† 213.64 (calc.) Enhanced water solubility due to ionic form; basic amino group
3-[(TETRAHYDRO-2-FURANYLMETHOXY)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID Tetrahydrofuranmethoxy carbonyl C₁₄H₁₆O₅ 264.27 (calc.) Ether-linked substituent; increased lipophilicity and hydrolytic stability
3-[(PYRIDIN-3-YLMETHYL)-CARBAMOYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID Pyridin-3-ylmethyl carbamoyl C₁₅H₁₆N₂O₃ 272.3 Heteroaromatic group; potential for hydrogen bonding and metal coordination
3-[(ALLYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID Allylamino carbamoyl C₁₀H₁₃NO₃‡ 195.21 (calc.) Allyl group introduces unsaturation; potential for polymerization or electrophilic reactivity
3-(DIPROPYLCARBAMOYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID Dipropylcarbamoyl C₁₁H₁₅NO₄S 257.31 Aliphatic carbamate; increased steric hindrance and lipophilicity

*Calculated based on substituent addition to bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (C₈H₁₀O₂).
†Assumed based on core structure and hydrochloride addition.
‡Assumed from molecular formula in .

Key Comparative Insights

Solubility and Polarity :

  • The hydrochloride salt derivative () exhibits higher aqueous solubility compared to the neutral carbamoyl analogs due to ionic character .
  • The tetrahydrofuranmethoxy-substituted compound () is more lipophilic, favoring organic solvents, while the pyridinylmethyl analog () may display moderate polarity due to its heteroaromatic ring .

Reactivity and Stability: The allylamino derivative () contains a reactive allyl group, which may participate in radical or electrophilic addition reactions, limiting its stability under harsh conditions . Ester derivatives (e.g., ethyl ester in ) are prone to hydrolysis under acidic or basic conditions, unlike the stable carboxamide group in the target compound .

Biological and Industrial Applications :

  • The pyridinylmethyl carbamoyl group () could enhance bioactivity via interactions with enzymatic active sites, as pyridine derivatives are common in pharmaceuticals .
  • Chlorinated derivatives (e.g., hexachloro dibutyl ester in ) exhibit increased environmental persistence and toxicity, limiting their utility compared to less halogenated analogs .

Hazard Profiles: The pyridinylmethyl compound () is classified as an irritant (Xi), highlighting handling precautions distinct from non-irritating analogs like the dipropylcarbamoyl derivative .

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